2,4,5,5-Tetramethyloctane
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Overview
Description
2,4,5,5-Tetramethyloctane is an organic compound with the molecular formula C12H26. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by its four methyl groups attached to the octane backbone, making it a highly branched alkane.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,5-Tetramethyloctane typically involves the alkylation of octane derivatives. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes where larger hydrocarbons are broken down and restructured to form the desired product. These processes are carried out in large-scale reactors under controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,5,5-Tetramethyloctane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light or heat.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed:
Halogenation: Formation of halogenated derivatives such as 2,4,5,5-tetramethyl-1-chlorooctane.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
2,4,5,5-Tetramethyloctane has several applications in scientific research:
Chemistry: Used as a reference compound in studies involving branched alkanes and their reactivity.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,4,5,5-Tetramethyloctane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. In chemical reactions, its branched structure can influence its reactivity and the formation of specific products.
Comparison with Similar Compounds
- 2,2,4,5-Tetramethyloctane
- 2,2,5,5-Tetramethyloctane
- 4,4,5,5-Tetramethyloctane
Comparison: 2,4,5,5-Tetramethyloctane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity patterns due to the steric effects of the methyl groups.
Properties
CAS No. |
62199-36-4 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4,5,5-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-8-12(5,6)11(4)9-10(2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
OMFWIGPPTXTQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(C)CC(C)C |
Origin of Product |
United States |
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